molecular formula C45H29N5 B14801190 4-DCzTRZ

4-DCzTRZ

Cat. No.: B14801190
M. Wt: 639.7 g/mol
InChI Key: JIAKEIXPVGWMHZ-UHFFFAOYSA-N
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Description

4-DCzTRZ, also known as 9,9’-(5-(4,6-Diphenyl-1,3,5-triazin-2-yl)-1,3-phenylene)bis(9H-carbazole), is a thermally activated delayed fluorescence (TADF) material. It is primarily used as a blue emitter in organic light-emitting diodes (OLEDs). The compound consists of two electron-donating carbazole moieties attached to one of the phenyl rings of an electron-deficient 1,3,5-triphenyltriazine unit .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-DCzTRZ involves the attachment of carbazole moieties to a phenyl ring of a 1,3,5-triphenyltriazine unit. The reaction typically requires a palladium-catalyzed coupling reaction, such as Suzuki or Stille coupling, under inert conditions. The reaction is carried out in a solvent like toluene or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes purification steps such as recrystallization and sublimation to achieve high purity levels (>99.0%). Sublimation is particularly important for obtaining ultra-pure-grade chemicals .

Chemical Reactions Analysis

Types of Reactions

4-DCzTRZ undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted and oxidized derivatives of this compound, which can be used for different applications in OLEDs and other electronic devices .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-DCzTRZ involves its role as a TADF material. It functions by harvesting both singlet and triplet excitons to achieve high photoluminescence quantum yield and high quantum efficiency. The compound forms exciplexes with electron donors, such as DMAC-DPS, which enhances its emission properties. The molecular targets include the electron-deficient triazine unit and the electron-donating carbazole moieties, which facilitate efficient charge transfer and emission .

Properties

Molecular Formula

C45H29N5

Molecular Weight

639.7 g/mol

IUPAC Name

3-carbazol-9-yl-9-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl]carbazole

InChI

InChI=1S/C45H29N5/c1-3-13-30(14-4-1)43-46-44(31-15-5-2-6-16-31)48-45(47-43)32-23-25-33(26-24-32)49-41-22-12-9-19-37(41)38-29-34(27-28-42(38)49)50-39-20-10-7-17-35(39)36-18-8-11-21-40(36)50/h1-29H

InChI Key

JIAKEIXPVGWMHZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC=C(C=C3)N4C5=C(C=C(C=C5)N6C7=CC=CC=C7C8=CC=CC=C86)C9=CC=CC=C94)C1=CC=CC=C1

Origin of Product

United States

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